Transcrocetin meglumine salt
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Overview
Description
Transcrocetin meglumine salt is a compound derived from crocin apocarotenoids, which are metabolites of saffron (Crocus sativus L.) . This compound has shown significant potential in crossing the blood-brain barrier and exerting neuroprotective effects . It is known for its high affinity as an NMDA receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
Transcrocetin meglumine salt is synthesized from crocetin, which is extracted from saffron. The synthesis involves the formation of inclusion complexes with cyclodextrins to enhance its solubility, stability, and bioavailability. The process includes:
Extraction of Crocetin: Crocetin is extracted from saffron using hydroalcoholic extraction methods.
Formation of Inclusion Complexes: Crocetin is incorporated into cyclodextrins (α-CD, HP-β-CD, and γ-CD) using ultrasonic methods.
Industrial Production Methods
The industrial production of this compound involves large-scale extraction of crocetin from saffron, followed by its conversion into the meglumine salt form. This process ensures high purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Transcrocetin meglumine salt undergoes various chemical reactions, including:
Oxidation: Due to its polyunsaturated conjugated structure, it is sensitive to oxidation when exposed to light and heat.
Isomerization: The compound can undergo isomerization, particularly from the trans-form to the cis-form under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Isomerization: Isomerization can be induced by exposure to light and heat.
Major Products
The major products formed from these reactions include oxidized derivatives and isomerized forms of this compound .
Scientific Research Applications
Transcrocetin meglumine salt has a wide range of scientific research applications:
Neuroprotection: It has shown potential in crossing the blood-brain barrier and exerting neuroprotective effects.
Pain Management: The compound has been studied for its ability to inhibit spinal glial cell-mediated proinflammatory cytokines and attenuate inflammatory pain.
Pharmacological Studies: It is used in studies related to NMDA receptor antagonism and its effects on the central nervous system.
Mechanism of Action
Transcrocetin meglumine salt exerts its effects primarily through its high affinity for NMDA receptors. By acting as an NMDA receptor antagonist, it inhibits the activation of microglia and astrocytes in the spinal cord, thereby reducing the production and release of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This mechanism helps in ameliorating inflammatory reactions and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Crocetin: The parent compound from which transcrocetin meglumine salt is derived.
Crocetin Disodium: Another derivative of crocetin with similar pharmacological activities but different solubility profiles.
Uniqueness
This compound is unique due to its enhanced solubility, stability, and bioavailability compared to its parent compound, crocetin. Its ability to cross the blood-brain barrier and act as a potent NMDA receptor antagonist makes it a valuable compound in neuroprotective and pain management research .
Properties
Molecular Formula |
C34H58N2O14 |
---|---|
Molecular Weight |
718.8 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |
InChI |
InChI=1S/C20H24O4.2C7H17NO5/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h5-14H,1-4H3,(H,21,22)(H,23,24);2*4-13H,2-3H2,1H3/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;;/t;2*4-,5+,6+,7+/m.00/s1 |
InChI Key |
UJRXJGKAASACPB-ZCGNYVIYSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C.CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO.CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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